molecular formula C7H13NO2 B13122791 Methyl2-(tetrahydrofuran-3-yl)acetimidate

Methyl2-(tetrahydrofuran-3-yl)acetimidate

Cat. No.: B13122791
M. Wt: 143.18 g/mol
InChI Key: OULUITAUHPBKQV-UHFFFAOYSA-N
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Description

Methyl 2-(tetrahydrofuran-3-yl)acetimidate is a specialized chemical derivative of methyl acetimidate, where a tetrahydrofuran-3-yl group replaces one hydrogen atom on the imidate moiety. This structural modification introduces steric and electronic effects that may influence its reactivity, stability, and applications. The tetrahydrofuran substituent could enhance solubility in polar solvents or alter metabolic pathways compared to simpler alkyl-substituted analogs.

Preparation Methods

The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydrofuran derivatives. For instance, a three-step strategy includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate alkylated tetrahydrofuran . This method highlights the versatility and efficiency of synthesizing functionalized tetrahydrofuran derivatives.

Chemical Reactions Analysis

Methyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organometallic reagents, such as alkylmagnesium reagents, which are often employed in carbon-carbon bond-forming reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the formation of functionalized tetrahydrofuran derivatives.

Scientific Research Applications

Methyl 2-(tetrahydrofuran-3-yl)acetimidate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex moleculesThe compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of functionalized derivatives. These derivatives can then interact with biological molecules, influencing different biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: Methyl Acetimidate

Methyl acetimidate (CH₃C(=NH)OCH₃) lacks the tetrahydrofuran substituent and serves as a baseline for comparison. Key findings from hydrolysis and amidination studies include:

  • Hydrolysis Rates : Hydrolysis is highly temperature-dependent, with rates increasing exponentially at elevated temperatures. At pH 8.0 and 25°C, the hydrolysis half-life is ~30 minutes, decreasing to ~10 minutes at 37°C .
  • pH Sensitivity : Hydrolysis slows at higher pH (e.g., pH 8.8 vs. 6.8), while amidination efficiency improves, suggesting competing reaction pathways .
  • Ionic Strength: Ionic conditions have negligible impact on reactivity, indicating a non-ionic transition state during hydrolysis .

Hypothesized Impact of Tetrahydrofuran Substituent :
The bulky tetrahydrofuran group may sterically hinder hydrolysis, prolonging the compound’s half-life. Additionally, the oxygen atom in the tetrahydrofuran ring could participate in hydrogen bonding, enhancing solubility in aqueous environments.

Tetrahydrofurfuryl Acrylate and Methacrylate

These compounds (CAS 2399-48-6 and analogs) share a tetrahydrofurfuryl group but feature acrylate/methacrylate esters instead of an imidate (Table 1). Key differences include:

  • Reactivity : Acrylates undergo radical polymerization or hydrolysis, whereas imidates react with amines (e.g., lysine residues) to form amidines .
  • Metabolism : Both tetrahydrofurfuryl acrylate and methyl 2-(tetrahydrofuran-3-yl)acetimidate may metabolize to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite linked to hepatic processing .
  • Applications : Acrylates are used in adhesives and coatings, while imidates are niche biochemical tools.

Table 1: Structural and Functional Comparison

Compound Functional Group Substituent Key Reactivity
Methyl acetimidate Imidate None Protein amidination
Methyl 2-(THF-3-yl)acetimidate Imidate Tetrahydrofuran-3-yl Enhanced stability?
Tetrahydrofurfuryl acrylate Acrylate Tetrahydrofurfuryl Polymerization

Methyl 2-Amino-2-(Tetrahydrofuran-3-yl)Acetate HCl

This analog (CAS 1922707-24-1) replaces the imidate group with an amine, drastically altering its properties:

  • Reactivity : The free amine is nucleophilic and prone to acylation or oxidation, whereas the imidate group is electrophilic, targeting amines .
  • Solubility : The hydrochloride salt form improves aqueous solubility (>95% purity), whereas the neutral imidate may require organic solvents .
  • Applications: Amino derivatives are intermediates in drug synthesis, while imidates are used for protein labeling.

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)

While structurally distinct, these agrochemicals (CAS references in ) share a methyl ester group. Comparisons include:

  • Ester Stability : Sulfonylurea esters resist hydrolysis under acidic conditions but degrade in alkaline environments, similar to methyl acetimidate’s pH-dependent behavior .
  • Biological Targets : Sulfonylureas inhibit plant acetolactate synthase, whereas imidates target protein lysine residues, reflecting divergent applications .

Table 2: Hydrolysis and Stability Trends

Compound Hydrolysis Driver Half-Life (pH 7.0, 25°C)
Methyl acetimidate Temperature, pH ~30 minutes
Sulfonylurea methyl ester Alkaline pH Hours to days
Tetrahydrofurfuryl acrylate Enzymatic/acidic hydrolysis Variable

Biological Activity

Methyl 2-(tetrahydrofuran-3-yl)acetimidate, also known as methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride, is a compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, synthesis, and potential therapeutic applications.

Methyl 2-(tetrahydrofuran-3-yl)acetimidate has the molecular formula C8H15NO2ClC_8H_{15}NO_2Cl and appears as a white to off-white powder. It is soluble in water and methanol, with a melting point of 139-142°C and a boiling point around 331.2°C. The compound's unique imidate functionality contributes to its reactivity and potential applications in organic synthesis and drug discovery.

Biological Activity

Research indicates that methyl 2-(tetrahydrofuran-3-yl)acetimidate exhibits significant antitumor and antiviral properties. These activities suggest its potential utility in treating various conditions, including cancer and viral infections such as HIV and hepatitis B. The compound's safety profile appears favorable under standard laboratory conditions, although proper handling is advised to avoid exposure.

Antitumor Activity

A study highlighted the cytotoxic effects of related tetrahydrofuran-containing compounds against human tumor cell lines, such as PC-3 (prostate cancer) and Jurkat (T-cell leukemia). The cytotoxicity was observed in the low micromolar range, indicating that methyl 2-(tetrahydrofuran-3-yl)acetimidate may similarly exhibit potent antitumor effects .

Antiviral Activity

The antiviral properties of methyl 2-(tetrahydrofuran-3-yl)acetimidate have been explored, with findings suggesting efficacy against viruses implicated in serious health conditions. Its mechanism of action is under investigation to determine how it interacts with viral enzymes or receptors critical for viral replication.

Synthesis Pathways

The synthesis of methyl 2-(tetrahydrofuran-3-yl)acetimidate typically involves the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base like triethylamine, followed by treatment with methylamine hydrochloride. This multi-step synthesis allows for the production of the compound in a laboratory setting, facilitating further research into its biological applications.

Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AntitumorPC-3 (Prostate Cancer)Low micromolar
AntiviralHIVTBD
AntiviralHepatitis BTBD

Case Study: Antitumor Efficacy

A specific study on tetrahydrofuran-derived compounds demonstrated that structural variations significantly impacted antitumor activity. The C9 epimeric analogues showed similar cytotoxicity against tumor cell lines, emphasizing the importance of molecular structure in determining biological efficacy .

Current Research Directions

Ongoing research aims to elucidate the mechanisms through which methyl 2-(tetrahydrofuran-3-yl)acetimidate exerts its biological effects. This includes interaction studies with various biological targets to understand its pharmacodynamics better. Investigations are also focusing on optimizing its chemical structure to enhance its therapeutic potential while minimizing side effects.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(oxolan-3-yl)ethanimidate

InChI

InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3

InChI Key

OULUITAUHPBKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC1CCOC1

Origin of Product

United States

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